molecular formula C13H15N3O B1497557 1-Quinoxalin-2-yl-piperidin-4-ol CAS No. 1146080-42-3

1-Quinoxalin-2-yl-piperidin-4-ol

Cat. No. B1497557
CAS RN: 1146080-42-3
M. Wt: 229.28 g/mol
InChI Key: JZJSQAQFQVNRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Quinoxalin-2-yl-piperidin-4-ol” is a product intended for research use only. It has a molecular formula of C13H15N3O and a molecular weight of 229.28 g/mol .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Quinoxaline can be synthesized by adopting green chemistry principles . A photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been proposed .


Molecular Structure Analysis

The molecular structure of “1-Quinoxalin-2-yl-piperidin-4-ol” includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The density of the compound is 1.279 g/cm3 .


Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies . These include reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.27800 and a density of 1.279 g/cm3 . The predicted boiling point is 430.5±45.0 °C .

Mechanism of Action

While the specific mechanism of action for “1-Quinoxalin-2-yl-piperidin-4-ol” is not explicitly mentioned in the sources, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives show several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that “1-Quinoxalin-2-yl-piperidin-4-ol” and similar compounds could have potential for further development in drug discovery .

properties

IUPAC Name

1-quinoxalin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJSQAQFQVNRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652769
Record name 1-(Quinoxalin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Quinoxalin-2-yl-piperidin-4-ol

CAS RN

1146080-42-3
Record name 1-(Quinoxalin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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